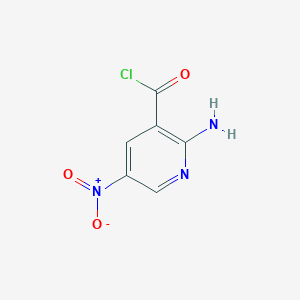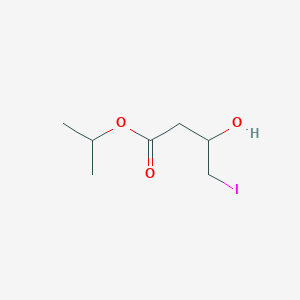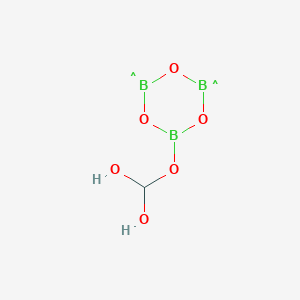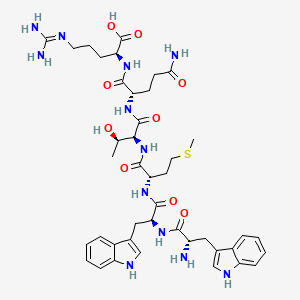![molecular formula C11H14F3N3O2S B14209274 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide CAS No. 827322-81-6](/img/structure/B14209274.png)
4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1-[4-(Trifluoromethyl)phenyl]piperazine.
Sulfonamide Formation: The piperazine derivative is reacted with a sulfonyl chloride under basic conditions to form the sulfonamide. Common bases used include triethylamine or sodium hydroxide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Industry: The compound is utilized in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to cross biological membranes more easily. The piperazine ring can interact with various receptors, such as serotonin receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[4-(Trifluoromethyl)phenyl]piperazine: A closely related compound with similar structural features but lacking the sulfonamide group.
4-[4-[3-(Trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one: Another compound with a trifluoromethylphenyl group attached to a piperazine ring, but with different functional groups.
Uniqueness
4-[4-(Trifluoromethyl)phenyl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. Additionally, the trifluoromethyl group contributes to the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Propriétés
Numéro CAS |
827322-81-6 |
|---|---|
Formule moléculaire |
C11H14F3N3O2S |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
4-[4-(trifluoromethyl)phenyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C11H14F3N3O2S/c12-11(13,14)9-1-3-10(4-2-9)16-5-7-17(8-6-16)20(15,18)19/h1-4H,5-8H2,(H2,15,18,19) |
Clé InChI |
FAPVWOBVGFFSEM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 4,5-difluoro-2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14209195.png)


![2-{6-[4-(Trifluoromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14209210.png)
![Benzene, 1-methoxy-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14209212.png)
![2-[2-(3-Fluorophenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209213.png)


![3-Pyridinecarbonitrile, 6-[3-(2-fluorophenyl)-1-piperidinyl]-](/img/structure/B14209221.png)
![2-[6-(4-Formylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14209236.png)

![4-[4-(4-Methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14209258.png)


